molecular formula C8H9ClOS B6306856 (4-Chloro-2-methoxyphenyl)(methyl)sulfane CAS No. 23385-52-6

(4-Chloro-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B6306856
CAS No.: 23385-52-6
M. Wt: 188.67 g/mol
InChI Key: LYYQCOWJNAGGJH-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfane (-S-CH₃) group attached to a substituted aromatic ring containing chlorine and methoxy groups at positions 4 and 2, respectively. Its molecular formula is C₈H₉ClOS (molecular weight: 188.67 g/mol).

Properties

IUPAC Name

4-chloro-2-methoxy-1-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYQCOWJNAGGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-methoxyphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reduced to the desired sulfane compound .

Industrial Production Methods

Industrial production of (4-Chloro-2-methoxyphenyl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides and sulfones.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction: The compound can be reduced to remove the chloro or methoxy groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Dechlorinated or demethoxylated products.

Scientific Research Applications

(4-Chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (4-Chloro-2-methoxyphenyl)(methyl)sulfane with structurally related sulfane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield/Purity Key Properties/Applications
(4-Chloro-2-methoxyphenyl)(methyl)sulfane C₈H₉ClOS 188.67 4-Cl, 2-OCH₃ Not reported Potential redox activity, sulfane sulfur donor
4-Methoxyphenylmethylsulfane C₈H₁₀OS 154.23 4-OCH₃ 89% purity Higher electron density; used in ligand synthesis
4-Chlorophenylmethylsulfane C₇H₇ClS 158.64 4-Cl 70% purity Moderate reactivity; synthetic intermediate
4-Nitrophenylmethylsulfane C₇H₇NO₂S 169.20 4-NO₂ Not reported Strong electron-withdrawing effects; lower stability
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 4-Cl, ester functional group Not reported Ester group enhances solubility; used in organic synthesis

Key Observations :

  • Electron-Donating vs.
  • Steric and Solubility Effects : The 2-methoxy group introduces steric hindrance, which may reduce reaction rates compared to para-substituted analogs. The ester group in methyl 2-(4-chlorophenyl)sulfanylacetate improves solubility in polar solvents .

Sulfane Sulfur Reactivity

Sulfane sulfur compounds (containing S⁰ or S⁻¹ oxidation states) exhibit unique redox properties. Key comparisons include:

  • Sulfur Transfer Capacity : Like other sulfanes, (4-Chloro-2-methoxyphenyl)(methyl)sulfane can transfer labile sulfur atoms to thiols, forming persulfides (-SSH). This reactivity is critical in biological redox signaling and antioxidant defense .
  • Detection Methods : Sulfane sulfur in such compounds can be quantified via cyanide-driven assays (thiocyanate formation) or phosphine-based trapping reagents (e.g., P2 in ). Reactivity with P2 is rapid (<15 min), comparable to elemental sulfur (S₈) and cysteine polysulfides .
  • H₂S Release : Sulfane sulfur compounds act as H₂S reservoirs. The chloro and methoxy substituents may modulate H₂S release kinetics compared to simpler analogs like 4-Methoxyphenylmethylsulfane .

Biological Activity

(4-Chloro-2-methoxyphenyl)(methyl)sulfane, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a sulfur atom bonded to a methyl group and a phenyl group that contains both chlorine and methoxy substituents. Its molecular formula is C9H10ClOS, and it exhibits properties typical of organosulfur compounds, which are known for their biological activities.

Mechanisms of Biological Activity

  • Nrf2 Activation :
    • Organosulfur compounds, including derivatives like (4-Chloro-2-methoxyphenyl)(methyl)sulfane, have been shown to activate the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
    • The activation of Nrf2 leads to the upregulation of genes involved in antioxidant defense, such as glutathione S-transferases and heme oxygenase-1, which play crucial roles in cellular protection against oxidative stress .
  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress-related diseases. Studies indicate that organosulfur compounds can enhance the cellular antioxidant capacity by increasing levels of reduced glutathione (GSH) and promoting the expression of antioxidant enzymes .
  • Anti-inflammatory Effects :
    • Research has demonstrated that (4-Chloro-2-methoxyphenyl)(methyl)sulfane can inhibit pro-inflammatory cytokines, thus reducing inflammation. This effect is partly mediated through the inhibition of NF-κB signaling pathways .

Biological Activity Data

The following table summarizes key biological activities associated with (4-Chloro-2-methoxyphenyl)(methyl)sulfane:

Biological ActivityMechanism of ActionReferences
AntioxidantNrf2 activation; increased GSH levels
Anti-inflammatoryInhibition of NF-κB; reduced cytokine release
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Anticancer Activity :
    • A study investigated the anticancer potential of various organosulfur compounds, including (4-Chloro-2-methoxyphenyl)(methyl)sulfane. The results indicated that this compound significantly inhibited cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • Another study focused on the neuroprotective effects of organosulfur compounds in models of neurodegenerative diseases. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced damage by enhancing Nrf2-mediated antioxidant responses .

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